2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate
Overview
Description
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is a useful research compound. Its molecular formula is C36H36Cl3NO6 and its molecular weight is 685 g/mol. The purity is usually 95%.
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Scientific Research Applications
Glycosylation Promoter
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is used as a glycosyl donor in glycosylation. For instance, its activation under neutral conditions with lithium triflate leads to the formation of corresponding glycosides in high yields, demonstrating its utility in glycosylation reactions under mild conditions (Lubineau & Drouillat, 1997).
Synthesis of Disaccharides
This compound is instrumental in the synthesis of specific disaccharides. For example, it has been used to glycosylate selectively protected glucopyranosyl acceptors to afford 1,2-linked and 1,6-linked disaccharides, demonstrating its role in the formation of structurally complex carbohydrates (Mehta & Pinto, 1992).
Construction of Complex Carbohydrates
The trichloroacetimidate method, which includes this compound, has been applied to construct complex carbohydrates like α-D-galacto- and α-D-glucopyranosides. This method is crucial for synthesizing disaccharides under various experimental conditions, highlighting its versatility in carbohydrate synthesis (Wegmann & Schmidt, 1987).
Synthesis of Trisaccharides
It has been used for the one-pot synthesis of protected 3,6-branched trisaccharide, demonstrating its efficacy in more complex oligosaccharide formations (Zhu Yu-liang, 2012).
Enzyme Substrate Synthesis
This compound plays a role in synthesizing substrates for enzymes involved in starch biosynthesis and degradation, highlighting its importance in biochemical research (Damager et al., 1999).
Mechanism of Action
Target of Action
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is primarily used as an intermediate in organic synthesis . It is a crucial D-glucopyranose derivative used for glucosylation reactions .
Mode of Action
This compound is used as a hemiacetal intermediate for glucosylation couplings . It is converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .
Biochemical Pathways
The compound plays a significant role in the glucosylation process, a biochemical pathway that attaches a glucose molecule to a substrate . This process is crucial in the synthesis of various compounds, including those used in the treatment of diseases like Alzheimer’s, diabetes, and cancer .
Pharmacokinetics
As an intermediate in organic synthesis, the pharmacokinetics of this compound would depend on the final compound it is used to synthesize. It is soluble in chcl3 and insoluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the successful glucosylation of substrates . This enables the synthesis of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is stored at a temperature of −20°C , suggesting that lower temperatures may be required to maintain its stability. The presence of a base is also necessary for its conversion into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 2,2,2-trichloroethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36Cl3NO6/c37-36(38,39)35(40)46-34-33(44-24-29-19-11-4-12-20-29)32(43-23-28-17-9-3-10-18-28)31(42-22-27-15-7-2-8-16-27)30(45-34)25-41-21-26-13-5-1-6-14-26/h1-20,30-34,40H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMICALCPRSCSMO-BGSSSCFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36Cl3NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453689 | |
Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74808-09-6 | |
Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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